molecular formula C16H16N2O3 B5680423 N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide

N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide

Cat. No. B5680423
M. Wt: 284.31 g/mol
InChI Key: VWGCDNDPBIGVIG-UHFFFAOYSA-N
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Description

N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been found to possess a wide range of biological activities. In

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that DMXB-A has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. DMXB-A has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for conditions such as chronic pain and inflammatory bowel disease. Additionally, DMXB-A has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Mechanism of Action

The exact mechanism of action of DMXB-A is not fully understood, but it is believed to act on the cholinergic system in the brain. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various cognitive and neurological processes. Activation of the α7 nicotinic acetylcholine receptor by DMXB-A has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a wide range of biochemical and physiological effects. Research has shown that DMXB-A can improve cognitive function, reduce inflammation and oxidative stress, and increase neurotrophic factor levels in the brain. DMXB-A has also been found to have analgesic effects and can reduce pain sensitivity in animal models of chronic pain. Additionally, DMXB-A has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. DMXB-A is also stable and can be easily synthesized and purified. However, DMXB-A has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are required when using DMXB-A in lab experiments.

Future Directions

There are several future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Research is also needed to determine the optimal dosing and administration of DMXB-A for various conditions. Additionally, further studies are needed to better understand the molecular mechanisms underlying the effects of DMXB-A on the cholinergic system and other neurotransmitter systems in the brain. Finally, research is needed to develop new analogs of DMXB-A with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 1-(3-isoxazolyl)ethylamine with 2,3-dimethylbenzofuran-5-carboxylic acid chloride. The resulting product is then purified and analyzed using various spectroscopic techniques. The synthesis of DMXB-A is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.

properties

IUPAC Name

N,2-dimethyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-8-13-9-12(4-5-15(13)21-10)16(19)18(3)11(2)14-6-7-20-17-14/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGCDNDPBIGVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)C(C)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide

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